

# Application Note: Two-Step Bioorthogonal Antibody Labeling with Sulfo ICG-Tetrazine

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## Compound of Interest

Compound Name: Sulfo ICG-tetrazine

Cat. No.: B15556856

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## Introduction

Indocyanine green (ICG), a near-infrared (NIR) cyanine dye, is extensively used in medical diagnostics, including fluorescence-guided surgery and in vivo imaging, due to its deep tissue penetration and low autofluorescence.[1] Covalently conjugating ICG to monoclonal antibodies (mAbs) enables targeted delivery and visualization of specific cell populations or tissues. This document details a two-step bioorthogonal labeling strategy for conjugating **Sulfo ICG-tetrazine** to an antibody.

Traditional antibody labeling often involves the direct reaction of an amine-reactive dye, such as an N-hydroxysuccinimide (NHS) ester, with lysine residues on the antibody.[2] While effective, this can sometimes lead to issues with reproducibility or alteration of antigen binding. [2] Bioorthogonal chemistry, specifically the inverse-electron-demand Diels-Alder (IEDDA) reaction between a tetrazine (Tz) and a trans-cyclooctene (TCO), offers a highly specific and rapid alternative.[3][4] This "click chemistry" reaction proceeds efficiently under physiological conditions without interfering with biological processes.[4]

This protocol first describes the modification of the antibody with a TCO-NHS ester to introduce the TCO moiety onto surface-accessible lysine residues. The second stage involves the rapid and specific "click" reaction of the TCO-modified antibody with **Sulfo ICG-tetrazine** to yield the final fluorescently labeled antibody conjugate. This method provides excellent control over the labeling process and can be adapted for various antibodies and research applications.

## Experimental Protocols

### Antibody Preparation and Modification with TCO-NHS Ester

This initial stage introduces the trans-cyclooctene (TCO) functional group to the antibody, preparing it for the subsequent click reaction with the tetrazine-modified dye.

#### 1.1. Materials and Reagents

Reagent/Material	Specifications
Monoclonal Antibody (mAb)	Purified, in amine-free buffer (e.g., PBS). Purity >95%.
TCO-NHS Ester	e.g., TCO-PEG4-NHS Ester
Reaction Buffer	1 M Sodium Bicarbonate, pH 8.5-9.0
Anhydrous Dimethyl Sulfoxide (DMSO)	High purity
Purification System	Sephadex G-25 column or spin columns (e.g., Amicon® Ultra).
Wash/Elution Buffer	Phosphate-Buffered Saline (PBS), pH 7.2-7.4

#### 1.2. Protocol for TCO Modification

- Antibody Preparation:
  - Ensure the antibody is in an amine-free buffer (e.g., PBS). If buffers contain Tris or glycine, perform a buffer exchange using a spin column.[5]
  - Adjust the antibody concentration to 2-10 mg/mL for optimal labeling.[6] The conjugation efficiency is significantly reduced at concentrations below 2 mg/mL.[6]
  - Add Reaction Buffer (1 M Sodium Bicarbonate) to the antibody solution to constitute 10% of the final volume, adjusting the pH to  $8.5 \pm 0.5$ . [7]
- TCO-NHS Ester Reconstitution:

- Immediately before use, dissolve the TCO-NHS ester in anhydrous DMSO to create a 10-20 mM stock solution. Vortex to ensure complete dissolution.
- Conjugation Reaction:
  - Add a 5-20 molar excess of the TCO-NHS ester stock solution to the pH-adjusted antibody solution.[8] The optimal ratio may need to be determined empirically.
  - Incubate the reaction mixture at room temperature for 30-60 minutes with gentle shaking or rotation.
- Purification of TCO-Modified Antibody:
  - Remove unreacted TCO-NHS ester by purifying the reaction mixture using a desalting spin column or a Sephadex G-25 gravity column.[6]
  - If using a gravity column, load the reaction mixture and elute with PBS (pH 7.2-7.4). Collect the first colored fractions, which contain the purified TCO-antibody conjugate.[9]
  - The purified TCO-modified antibody can be used immediately in the next stage or stored according to standard antibody storage protocols.

## Labeling of TCO-Antibody with Sulfo ICG-Tetrazine

This second stage utilizes the highly efficient IEDDA click reaction to covalently attach the **Sulfo ICG-tetrazine** to the TCO-modified antibody.

### 2.1. Materials and Reagents

Reagent/Material	Specifications
TCO-Modified Antibody	From Stage 1
Sulfo ICG-Tetrazine	Lyophilized powder
Anhydrous Dimethyl Sulfoxide (DMSO)	High purity
Purification System	Sephadex G-25 column or spin columns.
Wash/Elution Buffer	Phosphate-Buffered Saline (PBS), pH 7.2-7.4

## 2.2. Protocol for **Sulfo ICG-Tetrazine** Labeling

- **Sulfo ICG-Tetrazine** Reconstitution:
  - Immediately before use, dissolve the **Sulfo ICG-tetrazine** in anhydrous DMSO to create a 1-10 mM stock solution. Vortex to ensure complete dissolution.
- Click Chemistry Reaction:
  - Add a 1.5 to 5 molar excess of the **Sulfo ICG-tetrazine** stock solution to the purified TCO-modified antibody solution.
  - The IEDDA reaction is extremely fast.[3] Incubate the mixture for 30-60 minutes at room temperature, protected from light, to ensure complete reaction.
- Purification of Final Conjugate:
  - Purify the final Sulfo ICG-antibody conjugate to remove unreacted **Sulfo ICG-tetrazine** using a desalting spin column or a Sephadex G-25 gravity column, following the same procedure as in step 1.2.4.[9]
  - Collect the purified, labeled antibody. The conjugate should be stored at 4°C, protected from light. For long-term storage, aliquot and store at -20°C or -80°C.

## Characterization and Data Analysis

The quality of the final conjugate is determined by calculating the Dye-to-Antibody Ratio (DAR), also known as the Degree of Substitution (DOS). An optimal DAR for most antibodies is between 2 and 10.[7]

### Protocol for DAR Calculation

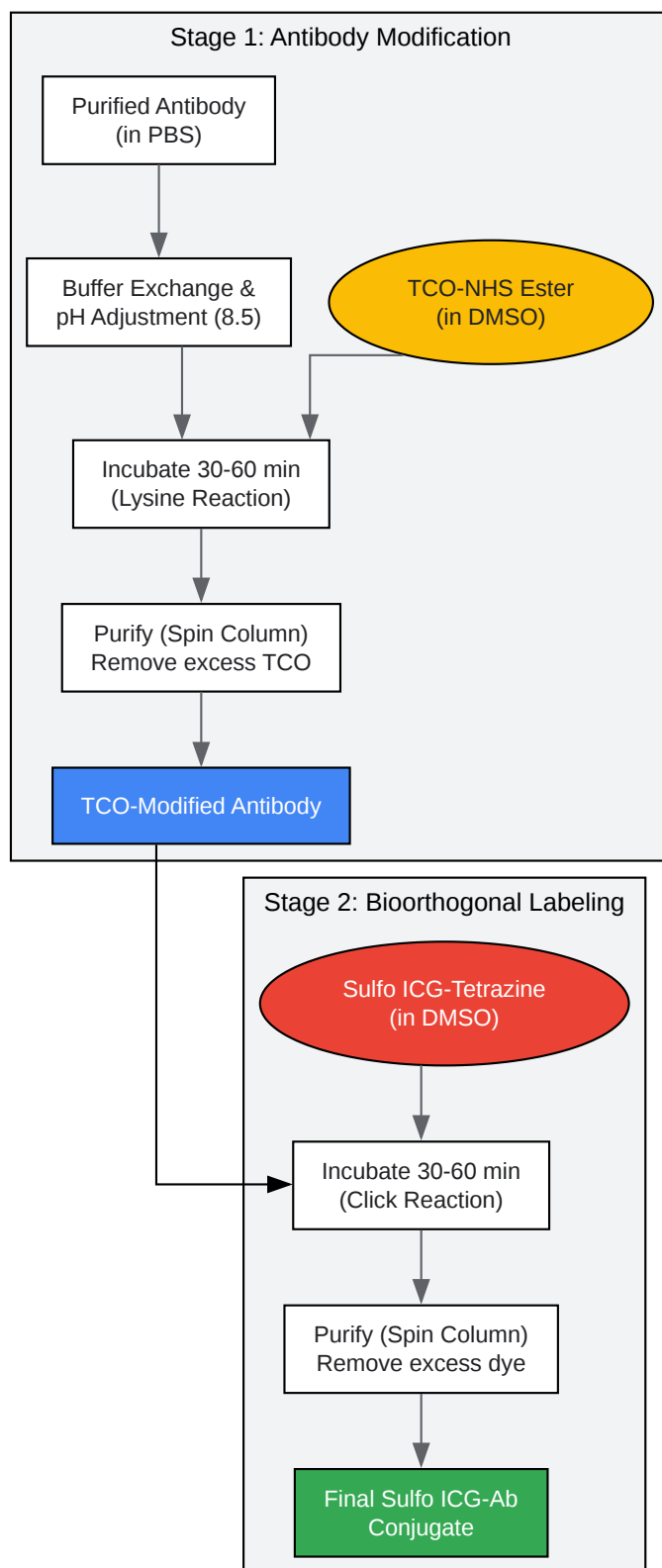
- **Measure Absorbance:** Dilute a sample of the final purified conjugate in PBS to a concentration where the absorbance values fall between 0.1 and 0.9. Measure the absorbance at 280 nm (for protein) and ~785 nm (the maximum absorbance for ICG).[6]
- **Calculate DAR:** Use the following formulas to determine the concentration of the antibody and the dye, and subsequently the DAR.

- Antibody Concentration (M):  $[Ab] = (A_{280} - (A_{785} \times CF_{280})) / \epsilon_{Ab}$
- Dye Concentration (M):  $[Dye] = A_{785} / \epsilon_{Dye}$
- Dye-to-Antibody Ratio (DAR):  $DAR = [Dye] / [Ab]$

Table of Spectrophotometric Constants

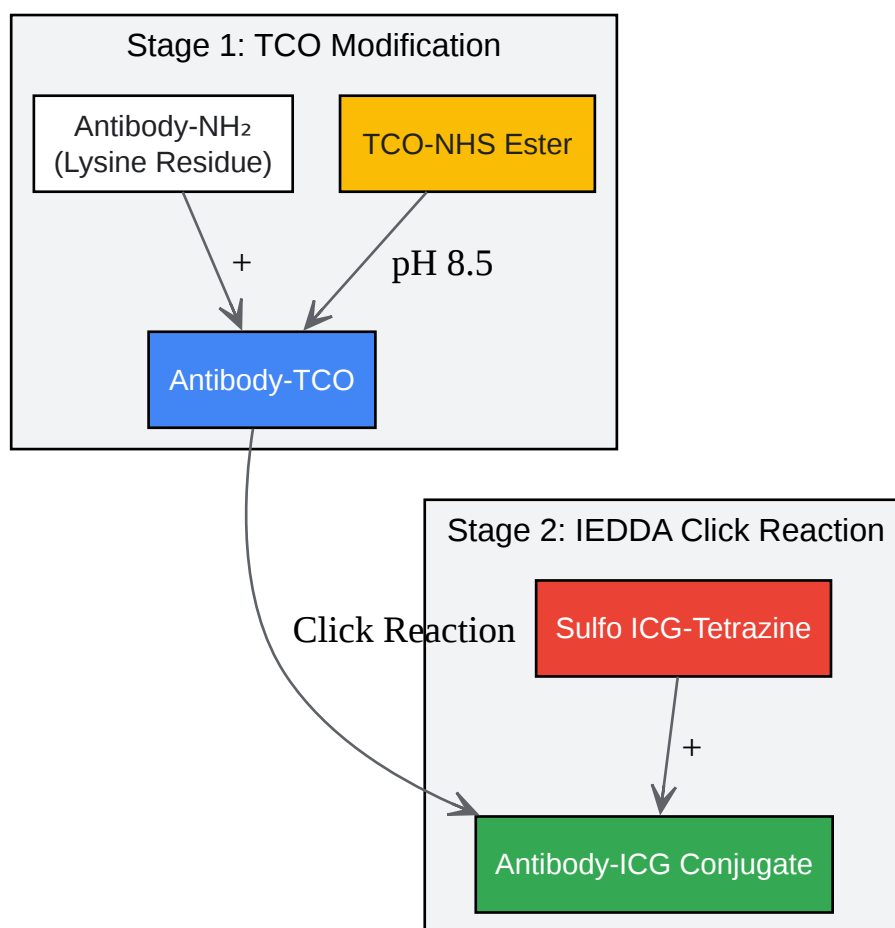
Parameter	Symbol	Value	Reference
Molar Extinction Coefficient of IgG at 280 nm	$\epsilon_{Ab}$	$\sim 210,000 \text{ M}^{-1}\text{cm}^{-1}$	[10]
Molar Extinction Coefficient of ICG at $\sim 785 \text{ nm}$	$\epsilon_{Dye}$	$\sim 230,000 \text{ M}^{-1}\text{cm}^{-1}$	[6][7]
Correction Factor for ICG at 280 nm	$CF_{280}$	$\sim 0.073$	[6][7]

## Visualizations



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Workflow for two-step bioorthogonal antibody labeling.



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Chemical principle of the two-step labeling reaction.

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